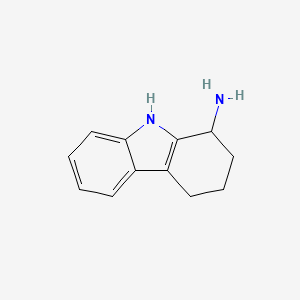

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Overview

Description

2,3,4,9-tetrahydro-1H-carbazol-1-amine (THCA) is a naturally occurring compound found in cannabis plants. It is the precursor to tetrahydrocannabinol (THC), the main psychoactive component of cannabis. THCA is a non-psychoactive compound, meaning that it does not produce the same “high” that is associated with THC. However, it does have a variety of potential therapeutic and medicinal applications.

Scientific Research Applications

Efficient Asymmetric Synthesis

An efficient asymmetric synthesis of a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine has been developed, potentially beneficial for treating human papillomavirus infections. This synthesis features up to 96% diastereofacial selectivity and uses chiral (phenyl)ethylamines (Boggs et al., 2007).

Catalytic Reductive Amination

A study on the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones showed positive effects when using a mixture of chiral and achiral ligands, which could aid in synthesizing biologically active compounds (Lyubimov et al., 2015).

Diastereoselective Rearomative Etherifications and Aminations

A method for diastereoselective rearomative etherification/amination of 2,3,9,9a-tetrahydro-1H-carbazoles has been developed, providing access to 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles with controlled diastereoselectivity (Abualnaja et al., 2021).

Chemoenzymatic Synthesis of Ramatroban

Chemoenzymatic asymmetric synthesis of enantiopure (R)-ramatroban using lipases and oxidoreductases has been achieved. This method offers an approach to the synthesis of ramatroban, a therapeutic drug, via enzymatic catalysis (Busto et al., 2012).

Anticancer Activity of Synthesized Derivatives

A study on the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives evaluated their anticancer activity, demonstrating significant potential against specific cancer cell lines (Chaudhary & Chaudhary, 2016).

Mechanism of Action

Target of Action

The primary target of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .

Mode of Action

This compound interacts with its target by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .

Biochemical Pathways

The compound’s action affects the CpxRA signal transduction pathway . This pathway is involved in the regulation of virulence in many pathogens. The activation of the CpxRA system by this compound leads to the suppression of virulence .

Pharmacokinetics

The compound’s molecular weight of 1712383 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The inhibition of CpxA phosphatase activity by this compound results in the suppression of virulence in various pathogens . This makes the compound a potential therapeutic agent for bacterial infections.

Biochemical Analysis

Biochemical Properties

2,3,4,9-Tetrahydro-1H-carbazol-1-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphatase activity of CpxA, a component of the CpxRA two-component signal transduction system, which is involved in bacterial virulence . This interaction highlights the compound’s potential as an antibacterial agent. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit bladder cancer progression by suppressing the YAP1/TAZ signaling pathway . This indicates its potential as an anti-cancer agent. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s inhibition of CpxA phosphatase activity is a key example of its molecular mechanism . This inhibition leads to the activation of the CpxRA system, which can abolish bacterial virulence. Additionally, the compound’s interaction with the YAP1/TAZ signaling pathway in cancer cells further illustrates its molecular mechanism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-cancer activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the CpxRA system and its interaction with the YAP1/TAZ signaling pathway are examples of its involvement in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular distribution of this compound will provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSCMXFSQFZBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)